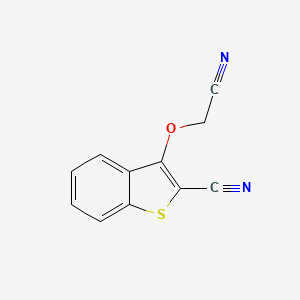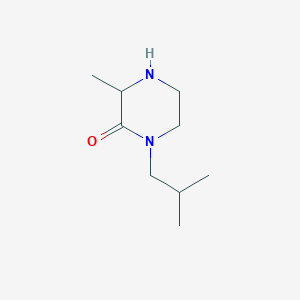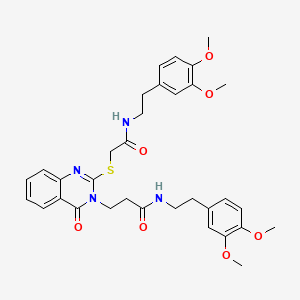
2-(Pyridin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)phenol is a compound with the molecular formula C11H9NO . It is a biologically important alkylaminophenol compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Aplicaciones Científicas De Investigación
Antitumor Properties
2-(2-Aminopyrimidin-4-yl)phenol derivatives, related to 2-(Pyridin-4-yl)phenol, have shown potential as antitumor compounds. These derivatives inhibit CDK1 and CDK2, key enzymes in cell cycle regulation, potentially offering a therapeutic pathway for cancer treatment (Lee, Kim, & Jeong, 2011).
Coordination Chemistry and Luminescent Properties
2-(Imidazo[1,5-a]pyridin-3-yl)phenol, a variant of this compound, has been used to create ZnII and CoII complexes. These complexes exhibit unique luminescent and magnetic properties, offering potential applications in materials science (Gao et al., 2014).
Cancer Treatment Innovations
Novel terpyridine-skeleton molecules, including this compound derivatives, have been developed as topoisomerase inhibitors. These compounds show promising results in inhibiting tumor growth and metastasis, suggesting their potential in cancer therapy (Kwon et al., 2015).
Chemo-Sensing and Imaging Applications
Salicylaldehyde based hydrazones related to this compound have been shown to respond selectively to Al3+ ions. This characteristic enables their use in chemo-sensing and living cells imaging, which is vital in biological and chemical research (Rahman et al., 2017).
Antimicrobial Properties
Oligo-4-[(pyridine-3-yl-methylene)amino]phenol, a derivative of this compound, has shown antimicrobial properties. Its effectiveness against various bacteria indicates its potential in developing new antimicrobial agents (Kaya, Bilici, & Saçak, 2006).
Solvatochromism in Solvent Mixtures
2,6-Diphenyl-4-(pyridin-4-yl) pyridinium-1-yl-2,6-bis(pyridin-3-yl)phenolate, related to this compound, displays solvatochromic properties in different solvents. This characteristic is essential in the study of solvent effects and molecular interactions in chemistry (Herodes, Koppel, Reichardt, & Koppel, 2003).
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(pyridin-2-yl)phenol have been associated with inhibitory activity against enzymes like collagen prolyl-4-hydroxylase .
Mode of Action
It’s known that pyridin-4-ol compounds can react at the nitrogen atom . This suggests that 2-(Pyridin-4-yl)phenol may interact with its targets through a nitrogen atom, leading to changes in the target’s function.
Biochemical Pathways
Given the potential inhibitory activity against collagen prolyl-4-hydroxylase , it could be inferred that this compound may influence the collagen synthesis pathway.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-(Pyridin-4-yl)phenol on cellular processes are diverse. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-pyridin-4-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIUJHIHBPGGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86610-20-0 |
Source


|
| Record name | 2-(pyridin-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)
![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)
![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)






![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)
